2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 777878-99-6
Cat. No.: VC7363495
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777878-99-6 |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 |
| IUPAC Name | 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19) |
| Standard InChI Key | QDVDZCZLBPHNAK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The IUPAC name 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide systematically describes its structure: a cyclopenta[b]thiophene ring system with an amino group at position 2, a carboxamide group at position 3 linked to a 2,4-dimethoxyphenyl moiety, and a partially hydrogenated cyclopentane ring. Its molecular formula is C₁₆H₁₈N₂O₃S, corresponding to a molecular weight of 318.39 g/mol.
Registry Identifiers and Synonyms
This compound is registered under CAS No. 777878-99-6 and PubChem CID 17285049. Synonyms include:
-
2-Amino-N-(2,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
-
VulcanChem ID VC7363495
A structurally analogous compound with methoxy groups at the 2,5-positions (CAS No. 433245-33-1) shares the same molecular formula but differs in substituent placement, highlighting the importance of regiochemistry in such systems .
Structural Characteristics
Core Scaffold and Substituent Analysis
The molecule comprises:
-
A cyclopenta[b]thiophene core, where a thiophene ring is fused to a cyclopentane ring.
-
An amino group (-NH₂) at position 2 of the thiophene.
-
A carboxamide group (-CONH-) at position 3, connected to a 2,4-dimethoxyphenyl aromatic ring.
The hydrogenated cyclopentane ring (5,6-dihydro-4H) introduces conformational constraints, potentially influencing binding interactions in biological systems.
Stereoelectronic Properties
The SMILES string COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC encodes the connectivity, emphasizing the methoxy groups' para and ortho positions relative to the carboxamide linkage. The InChIKey QDVDZCZLBPHNAK-UHFFFAOYSA-N provides a unique identifier for computational studies and database searches.
Synthesis and Preparation
Challenges in Synthesis
Key hurdles include:
-
Regioselective functionalization of the thiophene ring.
-
Maintaining stereochemical integrity during cyclopentane ring formation.
-
Purification of intermediates with similar polarities.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 318.39 g/mol | |
| Solubility | Not experimentally determined | |
| LogP (Predicted) | ~2.7 (Moderate lipophilicity) | Calculated |
| Hydrogen Bond Donors | 2 (NH₂ and CONH) | |
| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, aligning with hypothesized neurological applications.
Comparative Analysis with Structural Analogs
| Feature | 2,4-Dimethoxy Derivative (This Compound) | 2,5-Dimethoxy Analog (PubChem CID 2916923) |
|---|---|---|
| CAS No. | 777878-99-6 | 433245-33-1 |
| Methoxy Positions | 2,4 on phenyl ring | 2,5 on phenyl ring |
| Molecular Weight | 318.39 g/mol | 318.4 g/mol |
| Known Bioactivities | Hypothesized neurological effects | Unreported |
The meta-substituted methoxy group in the 2,4-isomer may alter electronic distribution, potentially influencing receptor binding kinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume